![molecular formula C21H17ClN4O2 B2456740 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile CAS No. 903190-81-8](/img/structure/B2456740.png)
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
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Overview
Description
The compound “5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups and structural features, including a piperazine ring, a phenyl group, an oxazole ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Scientific Research Applications
Antibacterial Activity
The synthesized derivatives of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile have been evaluated for antibacterial activity. Notably, one of the compounds demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 500 µg/mL . This finding suggests potential applications in antimicrobial drug development.
Antipsychotic Properties
The compound’s structure, which combines isothiazole and piperazine moieties, makes it an interesting candidate for antipsychotic drug substances. Derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole act as dopamine and serotonin antagonists, contributing to their use in managing psychiatric disorders .
Bioactive Scaffold
The isothiazole-piperazine hybrid structure serves as a bioactive scaffold. Researchers can explore modifications around this core to develop novel drug candidates. By leveraging the pharmacophoric features of both moieties, scientists can fine-tune biological activity .
Urinary Dysfunction Treatment
Benzisothiazole derivatives, a class that includes 3-(piperazin-1-yl)-1,2-benzothiazole, have been investigated for their potential in treating urinary dysfunction . Further studies could uncover specific applications within this therapeutic area.
MC4 Receptor Agonism
Piperazine derivatives, including those related to our compound, exhibit MC4 receptor agonistic activity . The melanocortin 4 receptor (MC4R) plays a role in regulating energy homeostasis and body weight. Understanding the compound’s interaction with MC4R could lead to novel approaches in obesity management.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-8-4-7-16(13-17)20(27)25-9-11-26(12-10-25)21-18(14-23)24-19(28-21)15-5-2-1-3-6-15/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXGJGJFRKDGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
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